molecular formula C9H11NO4 B1652232 Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate CAS No. 14132-45-7

Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate

Cat. No. B1652232
CAS RN: 14132-45-7
M. Wt: 197.19 g/mol
InChI Key: GUYYKGJNXQNTDR-UHFFFAOYSA-N
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Description

Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate, commonly known as DMCC, is a versatile compound used in various scientific research applications. DMCC is an important building block in organic chemistry and is widely used in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

DMCC is widely used in scientific research for the synthesis of various pharmaceuticals and agrochemicals. It is a key intermediate in the synthesis of various drugs such as tadalafil, which is used to treat erectile dysfunction, and cilostazol, which is used to treat peripheral arterial disease. DMCC is also used in the synthesis of various agrochemicals such as insecticides and fungicides.

Advantages and Limitations for Lab Experiments

One advantage of DMCC is its versatility in organic synthesis. It can be used as a building block in the synthesis of various pharmaceuticals and agrochemicals. However, DMCC is also highly toxic and requires careful handling and disposal.

Future Directions

There are several future directions for DMCC research. One area of interest is the development of new synthetic routes for DMCC that are more efficient and environmentally friendly. Another area of interest is the development of new pharmaceuticals and agrochemicals using DMCC as a building block. Finally, further studies are needed to understand the mechanism of action and potential toxicity of DMCC.

properties

IUPAC Name

dimethyl 1-cyanocyclobutane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7(11)6-3-4-9(6,5-10)8(12)14-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYYKGJNXQNTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301521
Record name Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate

CAS RN

14132-45-7
Record name NSC143967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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